N-allyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-allyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core substituted with a methyl group (position 2), an oxo group (position 4), and a thiophen-2-yl moiety (position 7). The acetamide side chain is modified with an allyl group, distinguishing it from structurally related analogs. This compound’s design likely targets modulation of biological pathways involving kinase inhibition or protein-protein interactions, given the prevalence of thiazolo-pyridazin derivatives in medicinal chemistry .
Properties
IUPAC Name |
2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-3-6-16-11(20)8-19-15(21)13-14(23-9(2)17-13)12(18-19)10-5-4-7-22-10/h3-5,7H,1,6,8H2,2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWXEBPHQBXMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC=C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of thiazole and pyridazine precursors, which are then fused under specific conditions. Common reagents include thiophene derivatives and acylating agents.
Anticancer Properties
Research has indicated that compounds similar to N-allyl derivatives exhibit significant anticancer activity. For instance, derivatives containing thiazolo-pyridazine structures have shown inhibition of various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 88 | NCI-H522 (lung) | 0.06 | |
| Compound 88 | HT29 (colon) | 0.1 | |
| Compound 88 | MCF7 (breast) | 2.5 |
These findings suggest that modifications in the thiazole and pyridazine moieties can enhance anticancer potency.
Antimicrobial Activity
N-allyl derivatives have also been studied for their antimicrobial effects. In vitro studies have demonstrated activity against multidrug-resistant strains of Staphylococcus aureus. Compounds with specific substitutions showed varying degrees of effectiveness:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|---|
| Compound 21 | MRSA | 15 | |
| Compound 21 | Linezolid-resistant S. aureus | 10 |
The mechanism by which N-allyl derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, the binding affinity to dihydrofolate reductase (DHFR) has been noted, which is crucial in the folate synthesis pathway in cancer cells.
Case Studies
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various thiazolo-pyridazine derivatives on A549 human lung adenocarcinoma cells. The results indicated that certain structural modifications led to enhanced cytotoxicity while maintaining lower toxicity towards non-cancerous cells, suggesting a selective action against cancer cells .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of N-allyl compounds against resistant bacterial strains. The results highlighted the potential for developing new therapeutic agents targeting resistant pathogens, showcasing the compound's versatility in both anticancer and antimicrobial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (): Structural Difference: The acetamide nitrogen is substituted with a 4-chlorophenyl group instead of an allyl group. Synthesis: Both compounds likely share synthetic routes involving alkylation of thio-pyridazin intermediates with chloroacetamides, as described in .
- PF-4878691 (R-852) (): Core Structure: Thiazolo[4,5-d]pyrimidine-2,7-dione instead of thiazolo-pyridazin. Functional Groups: Contains amino and hydroxymethyltetrahydrofuran substituents, enhancing hydrogen-bonding capacity. Activity: Designed as a kinase inhibitor, highlighting the role of heterocyclic core variations in target selectivity .
Substituent Effects on Physicochemical Properties
Key Observations :
- Pyrimido-oxazin derivatives () exhibit higher molecular weights and logP values, correlating with prolonged HPLC retention times (e.g., 16d: 11.98 min with isopropyl substituent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
